

Using 2-fluoro-6-(methoxymethoxy)benzoic acid as a pharmaceutical intermediate

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Compound of Interest

Compound Name: 2-fluoro-6-(methoxymethoxy)benzoic Acid

CAS No.: 368422-22-4

Cat. No.: B3263132

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This guide details the strategic application of **2-fluoro-6-(methoxymethoxy)benzoic acid** (2-F-6-MOM-BA) as a high-value intermediate in the synthesis of atropisomeric kinase inhibitors, ROR

t modulators, and resorcylic acid lactone (RAL) analogs.

Part 1: Executive Summary & Strategic Value

2-fluoro-6-(methoxymethoxy)benzoic acid is a bifunctional scaffold characterized by a "push-pull" electronic structure and orthogonal protective design. It serves as a critical building block when a 6-fluorosalicylic acid core is required in a drug candidate but must survive harsh upstream coupling conditions (e.g., lithiation, transition metal catalysis).

Core Advantages:

- **Metabolic Blocking:** The C2-Fluorine atom blocks metabolic hydroxylation and modulates the pKa of the adjacent carboxylic acid (and eventual phenol), enhancing bioavailability.

- **Orthogonal Protection:** The methoxymethoxy (MOM) group protects the phenol under basic conditions (stable to LiOH, NaH, BuLi) but remains labile to mild acids, allowing for "late-stage revelation" of the hydrogen-bond donating phenol.
- **Atropisomeric Control:** In biaryl systems, the bulk of the MOM group (vs. a hydroxyl) can be used to temporarily lock a conformation during synthesis, or to direct stereoselective couplings.

Part 2: Chemical Profile & Stability

Property	Specification	Critical Insight
CAS (Parent)	67531-86-6 (Free Phenol)	The MOM-protected variant is often generated in situ or custom-synthesized.
Molecular Weight	~200.16 g/mol	--
Acidity (pKa)	~2.5 (COOH)	The ortho-F and ortho-OMOM groups significantly increase acidity compared to benzoic acid (pKa 4.2).
Stability	Base: High / Acid: Low	DO NOT expose to pH < 4 during workup until deprotection is desired.
Solubility	DCM, THF, EtOAc	The MOM group significantly enhances solubility in organic solvents compared to the free hydroxy acid.

Part 3: Synthesis Protocol

Direct MOM protection of the hydroxy-acid is inefficient due to the formation of MOM-esters. The industry-standard route requires a Protect-Protect-Hydrolyze sequence to ensure high yield and purity.

Step-by-Step Workflow

Reagents:

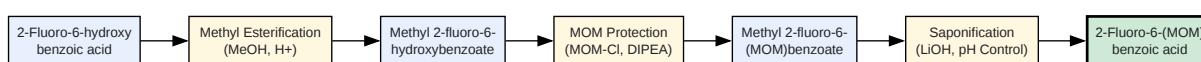
- Starting Material: 2-Fluoro-6-hydroxybenzoic acid (6-F-Salicylic acid).[1]
- Reagents: Methanol (MeOH), Sulfuric Acid (), Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), Lithium Hydroxide (LiOH).

Protocol:

- Fischer Esterification (Methyl Ester Formation):
 - Dissolve 2-fluoro-6-hydroxybenzoic acid (1.0 eq) in MeOH (10 V).
 - Add cat.[2] (0.1 eq) and reflux for 12 h.
 - Checkpoint: Monitor TLC (Hex/EtOAc 3:1). Acid spot (~0.1) disappears; Ester spot (~0.6) appears.[1][2][3][4][5][6]
 - Concentrate and work up (NaHCO₃ wash) to yield Methyl 2-fluoro-6-hydroxybenzoate.
- Phenol Protection (MOM Ether Formation):
 - Dissolve the methyl ester (1.0 eq) in anhydrous DCM (10 V) under .
 - Cool to 0°C. Add DIPEA (2.5 eq).
 - Dropwise add MOM-Cl (1.5 eq). Caution: Carcinogenic. Use fume hood.
 - Warm to RT and stir for 4–6 h.

- Mechanism:[2][7][8][9] The base deprotonates the phenol; the phenoxide attacks the highly electrophilic oxonium ion generated from MOM-Cl.
- Quench with water, extract with DCM. Yields Methyl 2-fluoro-6-(methoxymethoxy)benzoate.
- Selective Hydrolysis (Saponification):
 - Dissolve the fully protected intermediate in THF:Water (3:1).
 - Add LiOH·H₂O (2.0 eq). Stir at RT (Do not heat excessively to avoid attacking the MOM ether).
 - Critical Step: Acidify carefully with 1M HCl to pH 5–6.
 - Warning: Dropping pH < 3 risks cleaving the MOM group.
 - Extract with EtOAc. The organic layer contains **2-fluoro-6-(methoxymethoxy)benzoic acid**.

Visual Synthesis Pathway



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Caption: Three-stage synthesis ensuring selective protection of the phenol before carboxylic acid liberation.

Part 4: Advanced Applications

Application 1: Directed Ortho Metalation (DoM)

The MOM group is a powerful Directed Metalation Group (DMG). In this scaffold, the MOM group and Fluorine atom create a synergistic directing effect.

- Target: Functionalization at the C5 position (meta to F, ortho to MOM).

- Reagent:
 - BuLi or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).
- Logic: The lithium coordinates to the oxygens of the MOM group, placing the anion at the ortho position (C5). The Fluorine atom at C2 inductively acidifies the ring protons but the coordination effect of MOM usually dominates for C5 lithiation.
- Workflow:
 - Convert Acid to Amide (e.g., Diethylamide) to prevent deprotonation of the carboxylate.
 - Cool to -78°C in THF.
 - Add
 - BuLi (1.1 eq). Stir 1h.
 - Add Electrophile (e.g.,
,
,
).
 - Result: 3,5-substituted salicylate core.

Application 2: Pharmacophore Assembly (Amide Coupling)

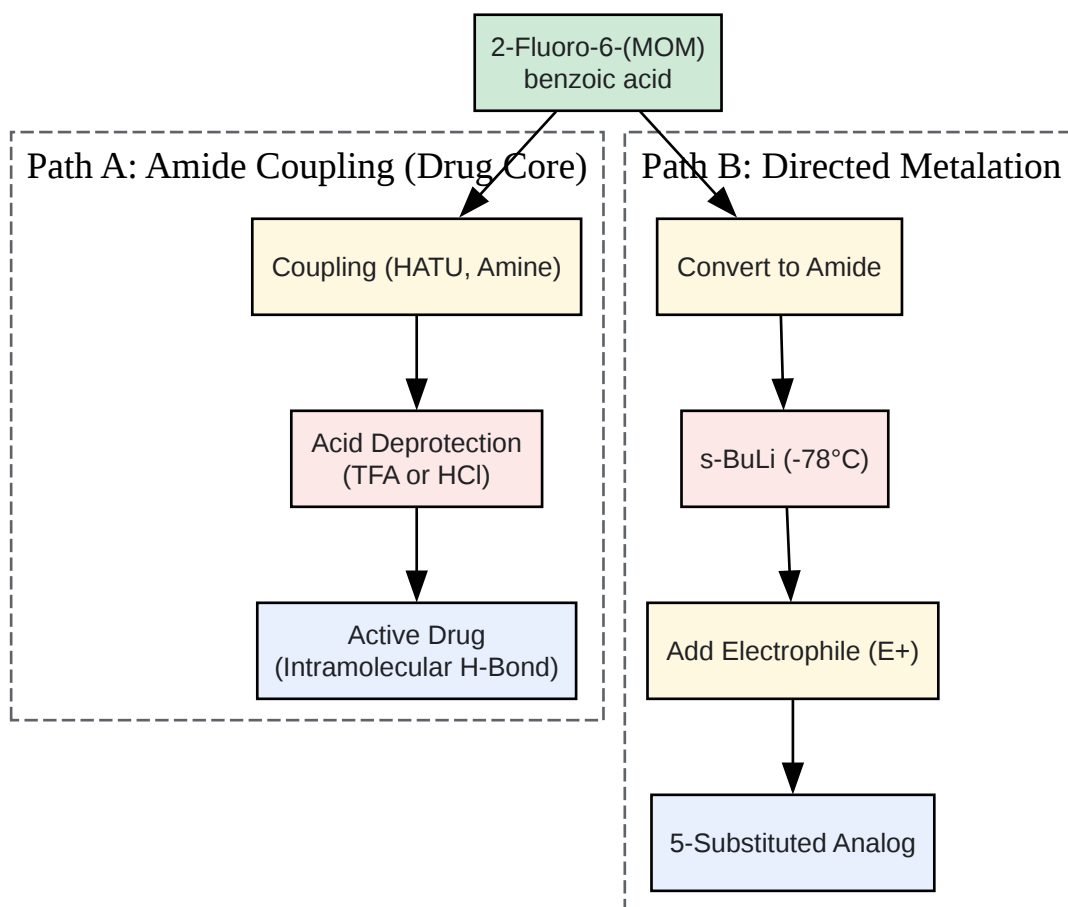
This intermediate is widely used to synthesize ROR

t inhibitors and EGFR inhibitors. The acid is coupled to a heterocyclic amine.

- Challenge: Free phenols interfere with coupling reagents (HATU/EDC) by forming active esters that can rearrange or polymerize.
- Solution: The MOM group masks the phenol, allowing clean amide formation.

- Deprotection: Post-coupling, the MOM group is removed using 4M HCl in Dioxane or TFA/DCM (1:1) to reveal the phenol, which often engages in a critical intramolecular H-bond with the amide carbonyl (pseudo-ring formation) or binds to the target protein (e.g., Hsp90 ATP pocket).

Application Logic Diagram



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Caption: Divergent utility of the scaffold in building complex pharmacophores or functionalizing the ring.

Part 5: References

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